molecular formula C10H13FN2O6 B15140564 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Cat. No.: B15140564
M. Wt: 276.22 g/mol
InChI Key: NLIAFPLGEYYQGR-PQLACBALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to natural nucleosides and has been studied for its potential antiviral properties. It is characterized by the presence of a fluorine atom at the 3-position of the oxolane ring and a methoxy group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield deoxy derivatives.

Scientific Research Applications

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its incorporation into viral DNA or RNA, leading to chain termination. The fluorine atom at the 3-position enhances its binding affinity to viral polymerases, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: Another nucleoside analog with antiviral properties.

    2’-Deoxy-2’-fluorocytidine: A nucleoside analog used in antiviral and anticancer research.

    5-Fluorouridine: A pyrimidine analog used in cancer treatment

Uniqueness

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is unique due to its specific structural modifications, which enhance its antiviral activity and stability compared to other nucleoside analogs .

Properties

Molecular Formula

C10H13FN2O6

Molecular Weight

276.22 g/mol

IUPAC Name

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O6/c1-18-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)19-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7?,9-/m1/s1

InChI Key

NLIAFPLGEYYQGR-PQLACBALSA-N

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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